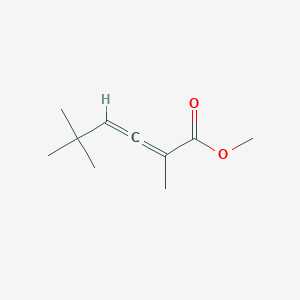
Methyl 2,5,5-trimethylhexa-2,3-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,5,5-trimethylhexa-2,3-dienoate is an organic compound with the molecular formula C10H16O2 It is characterized by its unique structure, which includes a dienoate group and multiple methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5,5-trimethylhexa-2,3-dienoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the consistent production of high-purity product.
化学反応の分析
Types of Reactions
Methyl 2,5,5-trimethylhexa-2,3-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dienoate group into a more saturated ester.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated esters.
Substitution: Halogenated derivatives.
科学的研究の応用
Methyl 2,5,5-trimethylhexa-2,3-dienoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Methyl 2,5,5-trimethylhexa-2,3-dienoate exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The molecular targets and pathways involved can vary widely based on the context of its use.
類似化合物との比較
Similar Compounds
- Methyl 2,4,4-trimethylpent-2-enoate
- Methyl 3,3-dimethylbut-2-enoate
- Methyl 2,5-dimethylhex-2-enoate
Uniqueness
Methyl 2,5,5-trimethylhexa-2,3-dienoate is unique due to its specific arrangement of methyl groups and the presence of a dienoate group. This structure imparts distinct reactivity and properties compared to similar compounds, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
74268-54-5 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
InChI |
InChI=1S/C10H16O2/c1-8(9(11)12-5)6-7-10(2,3)4/h7H,1-5H3 |
InChIキー |
OHAFSNKITVRYDG-UHFFFAOYSA-N |
正規SMILES |
CC(=C=CC(C)(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


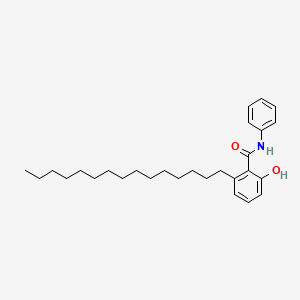


![(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol](/img/structure/B14449991.png)
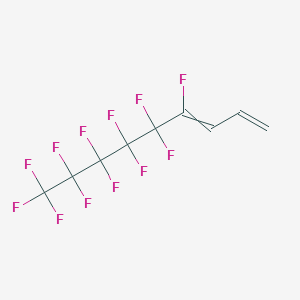
![4-[(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B14450004.png)
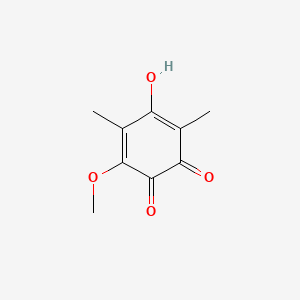
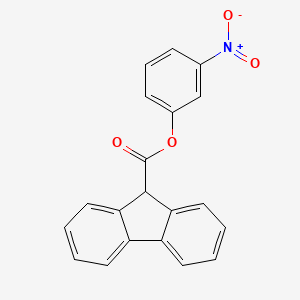
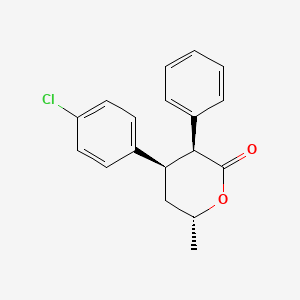
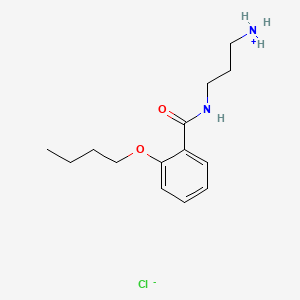
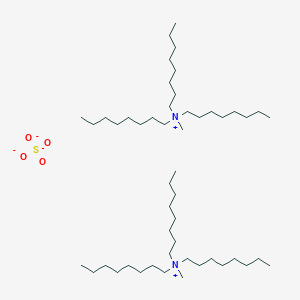
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxyethylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450035.png)
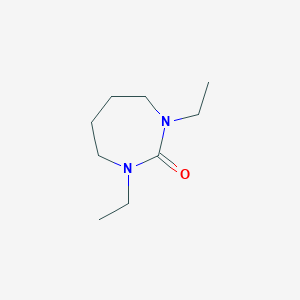
![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14450047.png)
